molecular formula C15H14N2O2 B8406226 6-Hydroxy-2-(4-methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one

6-Hydroxy-2-(4-methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B8406226
M. Wt: 254.28 g/mol
InChI Key: NPGTWYOGFSOHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-2-(4-methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

6-hydroxy-2-(4-methylpyridin-3-yl)-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C15H14N2O2/c1-10-4-6-16-9-14(10)17-7-5-11-8-12(18)2-3-13(11)15(17)19/h2-4,6,8-9,18H,5,7H2,1H3

InChI Key

NPGTWYOGFSOHCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)N2CCC3=C(C2=O)C=CC(=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Boran tri-bromide (0.68 mL, 0.6715 mmol) was added dropwise to a solution of 6-methoxy-2-(4-methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one (11A: 0.120 g, 0.4477 mmol) in DCM (2 mL) at −78° C. over a period of 5 minutes under nitrogen atmosphere. The resulting mixture was stirred at room temperature for 16 hours. The reaction was monitored by TLC (80% ethylacetate in hexane). Since unreacted starting material was observed, a further 1.5 equivalents of boran tri-bromide (0.68 mL, 0.6715 mmol) was added and stirring was continued for a further 3 hours at room temperature. Methanol and saturated NaHCO3 were added to the reaction mixture and diluted with DCM. The organic layer was dried over Na2SO4 and concentrated. Purification by column chromatography on silica gel (80% ethylacetate in hexane), followed by preparative TLC afforded 0.011 g of the product (9.7% yield).
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0.68 mL
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0.12 g
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2 mL
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0.68 mL
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Yield
9.7%

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